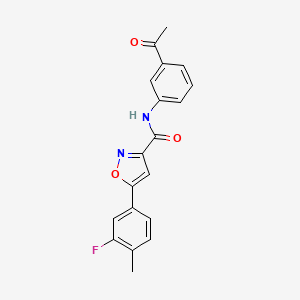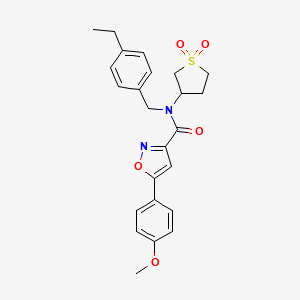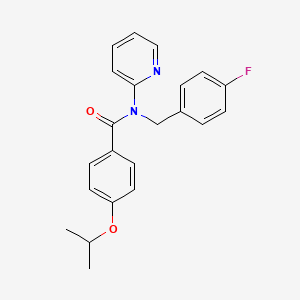
N-(3-acetylphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide: is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions to facilitate the cyclization process.
-
Introduction of Substituents: : The acetyl, fluoro, and methyl groups are introduced onto the phenyl rings through various substitution reactions. For example, the acetyl group can be introduced via Friedel-Crafts acylation, while the fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions.
-
Coupling Reactions: : The final step involves coupling the substituted phenyl rings with the oxazole ring to form the desired compound. This can be achieved through a variety of coupling reactions, such as Suzuki or Heck coupling, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be used to remove or modify functional groups. Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or nitro groups.
Scientific Research Applications
N-(3-acetylphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
-
Biology: : The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
-
Medicine: : The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
-
Industry: : The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
-
Enzyme Inhibition: : The compound may inhibit the activity of specific enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.
-
Receptor Binding: : The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events. This can result in various biological effects, such as cell growth inhibition or apoptosis.
-
DNA Interaction: : The compound may interact with DNA, leading to changes in gene expression and cellular function. This can result in the inhibition of cancer cell growth or the induction of cell death.
Comparison with Similar Compounds
N-(3-acetylphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:
-
N-(3-acetylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide: : This compound lacks the fluoro substituent, which may result in different chemical and biological properties.
-
N-(3-acetylphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-thiazole-3-carboxamide: : This compound contains a thiazole ring instead of an oxazole ring, which may affect its reactivity and biological activity.
-
N-(3-acetylphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-sulfonamide: : This compound contains a sulfonamide group, which may enhance its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of substituents and the presence of the oxazole ring, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15FN2O3 |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H15FN2O3/c1-11-6-7-14(9-16(11)20)18-10-17(22-25-18)19(24)21-15-5-3-4-13(8-15)12(2)23/h3-10H,1-2H3,(H,21,24) |
InChI Key |
JPMGRVDDTUCLMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC(=C3)C(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({4-oxo-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-2-YL}sulfanyl)propanamide](/img/structure/B11346034.png)
![2-[1-(2,5-dimethylphenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B11346040.png)

![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11346057.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B11346064.png)
![2-(4-Chloro-3-methylphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11346067.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11346074.png)

![4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11346090.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11346093.png)



![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11346122.png)
